LY 295427
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152755-31-2 |
|---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3R,4S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-7-9-23-26-13-12-22-25-15-14-24(21(4)11-8-10-20(2)3)29(25,5)18-16-27(22)30(26,6)19-17-28(23)31/h7,20-28,31H,1,8-19H2,2-6H3/t21-,22+,23+,24-,25+,26+,27+,28-,29-,30+/m1/s1 |
InChI Key |
GSFDFZOSYZNZOA-ROMNCUSUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@H]4CC=C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4CC=C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3alpha,4alpha,5alpha)-4-(2-propenylcholestan-3-ol) agisterol LY 295427 LY-295427 LY295427 |
Origin of Product |
United States |
Mechanistic Investigations of Ly 295427 Action
Elucidation of Molecular Pathways LY 295427 exerts its effects by modulating several critical steps within the cellular machinery that regulates cholesterol synthesis and uptake.nih.govpnas.orgnih.gov
Up-regulation of Insulin-Induced Gene-1 (INSIG-1) Expression this compound has been found to increase the expression of insulin-induced gene-1 (INSIG-1).pnas.orgnih.govmedkoo.comOxysterols typically suppress INSIG-1 gene expression.pnas.orgnih.govTreatment with this compound counters this suppressive effect of oxysterols, leading to the expression of the INSIG-1 gene and a concomitant restoration of SREBP processing.pnas.orgnih.gov
Independence from LXR, RXR, and Fatty Acid Signaling Pathways
Studies have explored whether the action of this compound is mediated through established nuclear receptor signaling pathways, specifically those involving Liver X Receptor (LXR), Retinoid X Receptor (RXR), or pathways regulated by fatty acids. LXR and RXR are known to play significant roles in lipid metabolism and cholesterol homeostasis, often forming heterodimers that regulate gene expression frontiersin.orgmdpi.comnih.gov. Fatty acids also influence various signaling cascades related to lipid metabolism frontiersin.org.
However, experimental evidence suggests that the mechanism by which this compound influences sterol regulatory element-binding protein (SREBP) processing and INSIG-1 gene expression is not linked to these pathways. pnas.org Treatment of cells with activators of LXR (such as TO-901317), RXR (like 9-cis-retinoic acid), or arachidonic acid did not significantly alter INSIG-1 mRNA levels in the absence of sterols, nor did they reverse the suppression of INSIG-1 gene expression caused by 25-hydroxycholesterol (B127956) (25HC) in the same manner as this compound. pnas.org This indicates that this compound operates through a selective mechanism distinct from these major lipid-sensing nuclear receptor and fatty acid signaling routes. pnas.org
Interaction with 25-Hydroxycholesterol and Cytosolic Proteins
This compound's mechanism involves complex interactions with 25-hydroxycholesterol (25HC) and certain cytosolic proteins. 25HC is an oxysterol known to play a role in cholesterol homeostasis, including the negative feedback regulation of LDL receptor expression and SREBP processing nih.govnih.govfrontiersin.org.
Effects on 25-Hydroxycholesterol Uptake and Binding
Preincubation with this compound has been shown to increase the uptake of 25HC in Chinese hamster ovary (CHO) cells in a time-dependent manner. medchemexpress.comarctomsci.comnih.govmedchemexpress.com This observation suggests that this compound may interfere with the typical negative feedback mechanism exerted by 25HC on LDL receptor expression. nih.gov
Further investigations using radioactive [3H]25HC have explored the binding of 25HC to liver cytosolic proteins in the presence of this compound. Protein fractions from hamster liver cytosol were found to bind [3H]25HC with high affinity. nih.govresearchgate.net In fractions where 25HC binding was evident, as well as in distinct fractions lacking specific binding in the absence of this compound, the addition of this compound increased [3H]25HC binding by 2- to 5-fold. nih.govresearchgate.net This enhanced binding suggests that this compound interacts with cytosolic proteins that also interact with 25HC and other oxysterols. nih.gov
Relationship with Oxysterol Binding Protein (OSBP)
The relationship between this compound and Oxysterol Binding Protein (OSBP) has been examined. OSBP is a cytoplasmic protein known to bind various oxysterols, including 25HC, and is involved in lipid transport and signaling uniprot.orggenecards.orgplos.orgresearchgate.net.
Despite the observed increase in 25HC binding to cytosolic proteins in the presence of this compound, studies using OSBP purified to near homogeneity indicate that this compound does not directly displace or enhance [3H]25HC binding to OSBP itself. nih.gov However, enhanced [3H]25HC binding in the presence of this compound was still observed in distinct protein fractions even after immunodepletion of OSBP and a 170 kDa protein. nih.gov This suggests that while OSBP is a known 25HC-binding protein, this compound's effect on 25HC binding to cytosolic proteins is not solely dependent on OSBP and may involve other interacting proteins. nih.govresearchgate.net
Differential Influence on 25-Hydroxycholesterol Actions on SCAP and HMGCR
25HC is known to influence both SREBP cleavage-activating protein (SCAP) and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR), key regulators of cholesterol metabolism nih.govfrontiersin.orgpnas.orgpnas.org. 25HC promotes the binding of Insigs to SCAP, leading to the retention of the SCAP-SREBP complex in the endoplasmic reticulum (ER) and thus preventing SREBP processing and activation nih.govfrontiersin.orgpnas.orgpnas.org. Additionally, 25HC can stimulate the ER-associated degradation (ERAD) of HMGCR nih.govpnas.orgpnas.orgnih.gov.
Research indicates that this compound can antagonize the action of 25HC and other oxysterols on SREBP activation. pnas.org This antagonism involves this compound's ability to reverse the oxysterol-mediated suppression of SREBP processing. nih.govmerckmillipore.com However, a notable finding is the differential influence of this compound on the distinct actions of 25HC. While this compound counteracts 25HC's effect on SREBP activation, it unexpectedly failed to prevent 25HC-induced ERAD of HMGCR in some studies. pnas.org This apparent contradiction suggests that this compound may influence the pathways involving SCAP and HMGCR differently, highlighting the complexity of its mechanism. pnas.org
Modulation of Cholesteryl Ester Synthesis
Cholesteryl ester synthesis, primarily catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT), is a process that stores excess cholesterol frontiersin.orgscirp.org. Oxysterols, including 25HC, are known to stimulate cholesteryl ester synthesis nih.govmerckmillipore.com.
Impact on 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR) Endoplasmic Reticulum-Associated Degradation (ERAD)
HMGCR, the rate-limiting enzyme in cholesterol synthesis, is subject to feedback regulation through ERAD, a process triggered by sterol accumulation that leads to the enzyme's ubiquitination and degradation pnas.orgpnas.orgnih.govresearchgate.netnih.gov. Both 25HC and 24,25-dihydrolanosterol (DHL) can stimulate HMGCR ERAD by promoting the binding of HMGCR to Insig proteins pnas.orgpnas.orgresearchgate.net.
As mentioned previously, while this compound reverses the suppressive effects of oxysterols on SREBP processing, studies have shown that it does not prevent 25HC-induced ERAD of HMGCR. pnas.orgresearchgate.net This indicates that this compound's mechanism of action does not involve blocking the pathway by which 25HC triggers the degradation of HMGCR. The differential effect of this compound on 25HC's influence on SCAP/SREBP processing versus HMGCR ERAD suggests distinct regulatory points targeted by the compound. pnas.org
Here is a summary of some key findings regarding this compound's interactions:
| Interaction/Effect | Observation | Relevant Section |
| Influence on 25HC uptake in CHO cells | Time-dependent increase | 2.1.4.1 |
| Effect on [3H]25HC binding to liver cytosolic proteins | Increased binding (2- to 5-fold) | 2.1.4.1 |
| Direct binding to OSBP | No displacement or enhancement of [3H]25HC binding to purified OSBP | 2.1.4.2 |
| Reversal of oxysterol-mediated SREBP processing suppression | Observed | 2.1.4.3 |
| Prevention of 25HC-induced HMGCR ERAD | Not observed | 2.1.4.3, 2.1.6 |
| Inhibition of oxysterol-mediated cholesteryl ester synthesis | Observed at micromolar concentrations | 2.1.5 |
Targeted Molecular Entities and Their Functional Significance
This compound exerts its effects by modulating the activity and regulation of several key proteins and pathways involved in maintaining cellular cholesterol homeostasis. These targeted molecular entities include the Low-Density Lipoprotein Receptor (LDLR), Sterol Regulatory Element-Binding Proteins (SREBP), Insulin-Induced Gene-1 (INSIG-1), SREBP Cleavage-Activating Protein (SCAP), 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR), and various oxysterols, notably 25-hydroxycholesterol.
Low-Density Lipoprotein Receptor (LDLR)
The Low-Density Lipoprotein Receptor (LDLR) plays a critical role in the uptake of LDL-cholesterol from the bloodstream into cells. This compound has been shown to derepress the transcription of the LDLR gene, leading to increased levels of LDLR mRNA and subsequently enhanced LDL metabolism and uptake in cultured cells treated with oxysterols. nih.govmedchemexpress.comglpbio.commedchemexpress.comnih.gov This effect contributes to the compound's hypocholesterolemic activity observed in animal models. merckmillipore.commedchemexpress.comnih.gov Studies in cholesterol-coconut oil-fed hamsters, where LDLR levels are typically repressed, demonstrated that this compound significantly increased LDLR mRNA levels (approximately 2-fold). nih.gov
Sterol Regulatory Element-Binding Proteins (SREBP)
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that regulate the expression of genes involved in cholesterol synthesis and uptake, including the LDLR and HMGCR. pnas.orgplos.orgnih.gov SREBPs are synthesized as precursor proteins in the endoplasmic reticulum (ER) and require proteolytic processing in the Golgi apparatus to release their active N-terminal domains, which then translocate to the nucleus to activate target gene transcription. plos.org This processing is tightly regulated by cellular sterol levels. plos.org this compound has been found to reverse the suppression of SREBP processing mediated by oxysterols. nih.govpnas.orgmerckmillipore.commedkoo.com Micromolar concentrations of LY 29547 stimulated the accumulation of SREBPs in the nuclei of cells treated with oxysterols within 4-6 hours. nih.gov This induction of SREBP processing by this compound requires components of the normal SREBP processing pathway, including SCAP and Site 1 protease. nih.gov However, this compound did not overcome the suppression of SREBP processing mediated by LDL-derived cholesterol, suggesting a specific interaction with the oxysterol-mediated regulatory mechanism. nih.gov
Insulin-Induced Gene-1 (INSIG-1)
Insulin-Induced Gene-1 (INSIG-1) is an ER membrane protein crucial for cholesterol homeostasis. nih.govwikipedia.org INSIG-1 binds to the sterol-sensing domains of both SCAP and HMGCR, playing a key role in their sterol-mediated trafficking and regulation. nih.govwikipedia.org Specifically, INSIG-1 binding to SCAP in the presence of sufficient sterols retains the SCAP/SREBP complex in the ER, preventing SREBP processing. plos.orgnih.govwikipedia.org this compound has been shown to increase the expression of INSIG-1 and restore SREBP processing in cells treated with oxysterols. pnas.orgmedkoo.comnih.gov This suggests that this compound counters the suppressive effects of oxysterols, at least in part, by influencing INSIG-1 expression, thereby modulating the interaction between INSIG-1 and the SCAP/SREBP complex. pnas.orgnih.gov Studies indicate that INSIG-1 gene expression is suppressed by oxysterols, and this compound treatment counters this suppression. pnas.orgnih.gov
SREBP Cleavage-Activating Protein (SCAP)
SREBP Cleavage-Activating Protein (SCAP) is an ER resident protein that acts as a sterol sensor and is essential for the transport of SREBPs from the ER to the Golgi for proteolytic activation. pnas.orgplos.orgebi.ac.ukwikipedia.org In cholesterol-depleted conditions, SCAP escorts SREBP to the Golgi. ebi.ac.uk When sterol levels are high, sterols bind to SCAP, inducing a conformational change that promotes its binding to INSIG proteins, retaining the SCAP/SREBP complex in the ER and blocking SREBP processing. pnas.orgplos.orgebi.ac.ukwikipedia.org As this compound restores SREBP processing in the presence of oxysterols, its action is intricately linked to the SCAP-mediated pathway. nih.govpnas.orgnih.gov While this compound overcomes the oxysterol-mediated suppression of SREBP processing which is dependent on SCAP nih.gov, overexpression of INSIG-1 can suppress SREBP processing in a manner not restored by this compound, but is restored by increasing SCAP levels. nih.gov This highlights the complex interplay between this compound, oxysterols, INSIG-1, and SCAP in regulating SREBP activation.
3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR)
3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, responsible for cholesterol biosynthesis. pnas.orgnih.govmedchemexpress.comuniprot.org HMGCR activity and protein levels are also subject to feedback regulation by sterols, which promote its ER-associated degradation (ERAD) through interaction with INSIG proteins. pnas.orgnih.govfrontiersin.org While oxysterols like 25-hydroxycholesterol can stimulate HMGCR ERAD pnas.org, studies have shown that this compound unexpectedly failed to prevent 25-hydroxycholesterol-induced ERAD of HMGCR. pnas.org This suggests that this compound differentially influences the actions of 25-hydroxycholesterol on SCAP-mediated SREBP activation and HMGCR degradation, indicating distinct mechanisms for these two regulatory processes. pnas.org
Oxysterols, Including 25-Hydroxycholesterol
Oxysterols are oxygenated derivatives of cholesterol that play diverse roles in lipid metabolism and signaling. pnas.orgfrontiersin.orgnih.govnih.gov 25-hydroxycholesterol (25HC) is a well-studied oxysterol known to suppress SREBP processing and stimulate HMGCR degradation. pnas.orgnih.govnih.govnih.gov this compound was initially identified for its ability to reverse the suppression of LDLR transcription caused by 25-hydroxycholesterol. nih.gov Subsequent research clarified that this compound antagonizes the action of 25HC and other oxysterols on SREBP activation. nih.govpnas.orgmerckmillipore.commedkoo.compnas.org This antagonism appears to involve this compound interfering with the mechanism by which oxysterols promote the binding of INSIGs to SCAP, thereby preventing the ER retention of the SCAP/SREBP complex and allowing SREBP processing to occur. nih.govpnas.orgpnas.orgnih.gov While this compound counteracts the effects of oxysterols on SREBP processing, it does not prevent the suppression mediated by LDL-derived cholesterol. nih.gov Furthermore, this compound has been shown to enhance the binding of [3H]25-hydroxycholesterol to liver cytosolic proteins, suggesting an interaction with proteins that bind oxysterols, although this interaction does not appear to be directly with the oxysterol binding protein (OSBP). nih.gov
Data Table: Effects of this compound on Key Molecular Players
| Targeted Entity | Effect of Oxysterols (e.g., 25HC) | Effect of this compound in presence of Oxysterols | Key Observation | References |
| LDLR Transcription | Repressed | Derepressed/Increased | Increased LDLR mRNA and LDL metabolism. nih.govmedchemexpress.comglpbio.commedchemexpress.comnih.gov | nih.govmedchemexpress.comglpbio.commedchemexpress.comnih.gov |
| SREBP Processing | Suppressed | Restored/Stimulated | Increased nuclear SREBPs, requires SCAP and Site 1 protease. nih.govpnas.orgmerckmillipore.commedkoo.com | nih.govpnas.orgmerckmillipore.commedkoo.com |
| INSIG-1 Expression | Suppressed | Increased | Counters oxysterol-mediated suppression of INSIG-1 gene expression. pnas.orgnih.gov | pnas.orgnih.gov |
| SCAP-Insig Binding | Promoted (leading to ER retention of SCAP/SREBP) | Antagonized (indirectly) | Allows SCAP/SREBP to traffic to Golgi for processing. nih.govpnas.orgpnas.orgnih.gov | nih.govpnas.orgpnas.orgnih.gov |
| HMGCR ERAD | Stimulated | No prevention of 25HC-induced ERAD | Differential effect compared to SREBP activation. pnas.org | pnas.org |
| 25-Hydroxycholesterol Binding to Cytosolic Proteins | Binds to specific proteins, including OSBP. nih.gov | Enhanced binding of [3H]25HC to some proteins | Suggests interaction with oxysterol-binding proteins, but not directly OSBP. nih.gov | nih.gov |
STARD1 and STARD3 Lipid Trafficking Proteins
This compound, identified as a hypocholesterolaemic agent, has been instrumental in revealing mechanistic insights into the regulation of lipid trafficking proteins, particularly STARD1 and STARD3. Research indicates that this compound treatment highlights both STARD1 and STARD3 as putative target genes of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govresearchgate.net This suggests a link between the cholesterol-lowering effects of this compound and the transcriptional regulation of these key lipid transport proteins.
STARD1 (Steroidogenic Acute Regulatory Protein, StAR) and STARD3 (MLN64) are members of the STARD (START domain containing) family of lipid trafficking proteins, characterized by a START domain capable of binding and transporting lipids, including cholesterol. nih.govresearchgate.netnih.govresearchgate.netmdpi.com While both proteins are involved in cholesterol movement, they exhibit distinct roles and subcellular localizations. STARD1 is primarily known for facilitating the transfer of cholesterol to the inner mitochondrial membrane, a critical step in steroidogenesis. nih.govresearchgate.netnih.gov In contrast, STARD3 is predominantly localized to endosomes and plays a role in cholesterol trafficking from this compartment, mediating interactions and lipid transfer between endosomes and the endoplasmic reticulum (ER) at membrane contact sites. nih.govresearchgate.netresearchgate.neturoonkolojibulteni.comembopress.orguniprot.orgresearchgate.net
Mechanistic studies have shown that STARD3's function in cholesterol transport and its ability to create ER-endosome contact sites are dependent on its sterol-binding capacity and the formation of these contacts. researchgate.netembopress.orgresearchgate.net Overexpression of STARD3 has been shown to induce cholesterol accumulation within endosomes and promote the formation of internal membranes within these organelles. embopress.org
Differential regulation and cholesterol binding properties have been observed between STARD1 and STARD3. nih.govnih.gov For instance, cholesterol has been shown to stabilize the START domain of STARD3 against degradation, a protective effect not observed with the STARD1 START domain. nih.gov Photoaffinity labeling studies have also indicated differential interaction sites and distribution of cholesterol within the binding pockets of STARD1 and STARD3 START domains. nih.gov
In Vitro Research Methodologies and Findings
Cell Culture Models for Investigating LY 295427 Activity
Cell culture models provide controlled environments to study the direct effects of this compound on specific cell types involved in lipid metabolism.
Chinese Hamster Ovary (CHO) Cells
Chinese Hamster Ovary (CHO) cells have been utilized in studies investigating the activity of this compound arctomsci.commedchemexpress.commedchemexpress.com. These cells are a common model for studying cholesterol metabolism and LDL receptor regulation. Research has shown that this compound time-dependently increases the uptake of 25-hydroxycholesterol (B127956) in CHO cells arctomsci.commedchemexpress.commedchemexpress.com. A CHO cell-based assay using LDL receptor/luciferase (LDLR/Luc) has been employed to identify compounds that transcriptionally activate the LDL receptor promoter, particularly in the presence of 25-hydroxycholesterol nih.gov. This compound demonstrated potent transcriptional activation in this assay nih.gov.
Immortalized Human Fibroblasts (SV589)
Immortalized human fibroblasts, such as the SV589 cell line, have also been used in in vitro studies involving this compound nih.gov. These cells are relevant for studying cellular responses to sterols and the regulation of proteins involved in cholesterol homeostasis, such as HMG-CoA reductase and Insig-1 nih.gov. Studies in SV589 cells have indicated that LY295427 can block the disappearance of nuclear SREBP-2 mediated by 25-hydroxycholesterol nih.gov.
Transcriptional and Gene Expression Analyses
To understand the molecular mechanisms by which this compound exerts its effects, various transcriptional and gene expression analysis techniques have been employed.
LDL Receptor Promoter Activity Assays
LDL receptor promoter activity assays are used to measure the rate at which the gene encoding the LDL receptor is transcribed. This compound has been shown to increase LDL receptor promoter activity arctomsci.commedchemexpress.commedchemexpress.com. Specifically, this compound at a concentration of 2.9 µM has been reported to increase LDL receptor promoter activity by 30% arctomsci.commedchemexpress.commedchemexpress.com. These assays, particularly the CHO cell-based LDLR/Luc assay, have been crucial in identifying this compound as a transcriptional activator of the LDL receptor gene nih.gov.
mRNA Level Quantification (e.g., LDL-R mRNA, INSIG-1 mRNA, SREBP Target Genes)
Quantifying mRNA levels provides insight into the transcriptional regulation of genes involved in cholesterol metabolism. Studies using this compound have measured the mRNA levels of key genes, including the LDL receptor (LDL-R) and other SREBP target genes nih.gov. Research has revealed that this compound increases the mRNA levels of the LDL receptor and other genes regulated by SREBPs nih.gov. While the direct effect on INSIG-1 mRNA levels by this compound is not explicitly detailed in the provided snippets, INSIG-1 is known to play a critical role in the SREBP processing pathway which is affected by this compound nih.govwikipedia.orgwikipedia.org. SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids, and their target genes include those involved in these pathways, as well as the LDL receptor wikipedia.orgnih.govnih.govsci-hub.se.
Cellular Cholesterol Dynamics Assessments
25-Hydroxycholesterol Uptake Studies
In vitro research has demonstrated that this compound influences the cellular uptake of 25-hydroxycholesterol (25-OH chol). Studies using Chinese hamster ovary (CHO) cells have shown that this compound time-dependently increases the uptake of 25-OH chol medchemexpress.comarctomsci.commedchemexpress.com. Furthermore, investigations involving liver cytosolic proteins have indicated that this compound enhances the binding of [3H]25-hydroxycholesterol medchemexpress.comarctomsci.commedchemexpress.com.
Beyond direct uptake and binding, this compound has been observed to interact with signaling pathways modulated by 25-hydroxycholesterol. It has been shown to antagonize the action of 25-hydroxycholesterol and other oxysterols on SREBP activation in previous studies, a finding confirmed in more recent research nih.govpnas.org. However, unexpectedly, this compound did not prevent 25-hydroxycholesterol-induced ER-associated degradation (ERAD) of HMG CoA reductase (HMGCR) nih.govpnas.org. This suggests a differential influence of this compound on the actions of 25-hydroxycholesterol on Scap and HMGCR, indicating a complex interplay within sterol regulatory pathways nih.govpnas.org.
In relation to its effect on LDL receptor activity, this compound at a concentration of 2.9 μM has been shown to increase LDL receptor promoter activity by 30% in in vitro assays medchemexpress.comarctomsci.commedchemexpress.com.
Summary of 25-Hydroxycholesterol Findings
| Cell/Protein System | Observed Effect of this compound | Notes | Source |
| Chinese Hamster Ovary (CHO) Cells | Time-dependent increase in 25-OH chol uptake | In vitro study | medchemexpress.comarctomsci.commedchemexpress.com |
| Liver Cytosolic Proteins | Enhances [3H]25-hydroxycholesterol binding | In vitro study | medchemexpress.comarctomsci.commedchemexpress.com |
| Cells (SREBP activation) | Antagonizes 25HC/oxysterol action on SREBP activation | Confirmed in recent in vitro study | nih.govpnas.org |
| Cells (HMGCR ERAD) | Failed to prevent 25HC-induced HMGCR ERAD | Unexpected finding in in vitro study | nih.govpnas.org |
| Cells (LDL receptor promoter) | Increases activity by 30% at 2.9 μM | In vitro assay | medchemexpress.comarctomsci.commedchemexpress.com |
Preclinical Research in Animal Models
Efficacy Assessment in Hypercholesterolemia Models
Research has assessed the effectiveness of LY 295427 in animal models designed to mimic hypercholesterolemia, providing insights into its potential therapeutic utility.
Studies in hamsters, particularly those fed a cholesterol-coconut oil diet to induce hypercholesterolemia, have demonstrated a marked hypocholesterolemic effect of this compound. In this model, where LDL receptor levels are typically repressed, the compound exerted a significant effect, leading to a decrease in serum cholesterol greater than 70% nih.gov. A dose-response relationship for cholesterol lowering was observed, with an approximate ED50 value of 40 mg/kg/day medchemexpress.commedchemexpress.comnih.govmedchemexpress.comarctomsci.com. An inverse relationship between serum cholesterol and serum this compound levels was also noted nih.gov.
Comparative studies have highlighted the differential effects of this compound in normal versus hypercholesterolemic animals. The compound was found to have no significant effect in normal chow-fed hamsters, in which LDL receptor levels are not repressed nih.gov. Conversely, it exhibited a substantial hypocholesterolemic effect in cholesterol-coconut oil-fed hamsters, a model characterized by repressed LDL receptor levels nih.gov.
Hamster Models (e.g., Cholesterol-Coconut Oil-Fed Hamsters)
Hepatic Cholesterol Metabolism Investigations
Investigations into the effects of this compound on hepatic cholesterol metabolism have provided further understanding of its mechanism of action.
Analysis of liver tissue in treated animals has revealed a significant impact on cholesterol ester content. In cholesterol-coconut oil-fed hamsters, this compound treatment resulted in a decrease in liver cholesterol ester content exceeding 90% nih.gov.
A key finding from preclinical research is the effect of this compound on LDL receptor gene transcription in the liver. The compound has been shown to derepress the transcription of the LDL receptor medchemexpress.comglpbio.commedchemexpress.com. Studies in hamsters demonstrated an approximate 2-fold increase in LDL receptor mRNA levels in the liver following administration of this compound nih.gov. This effect is linked to the compound's ability to reverse oxysterol-mediated suppression of sterol regulatory element-binding protein (SREBP) processing, which in turn increases the levels of LDL receptor mRNA and other SREBP target genes nih.gov.
Liver Cholesterol Ester Content Analysis
Systemic Lipid Homeostasis Evaluation
Evaluation of systemic lipid homeostasis has shown that the decrease in serum cholesterol induced by this compound is primarily confined to the non-high-density lipoprotein fraction nih.gov. Furthermore, preclinical data indicate that this compound does not significantly affect cholesterol biosynthesis or intestinal absorption nih.gov.
Here is a summary of key findings from preclinical studies in cholesterol-coconut oil-fed hamsters:
| Parameter | Effect of this compound Treatment (Cholesterol-Coconut Oil-Fed Hamsters) | Citation |
| Serum Cholesterol | >70% decrease | nih.gov |
| ED50 for Cholesterol Lowering | ~40 mg/kg/day | medchemexpress.commedchemexpress.comnih.govmedchemexpress.comarctomsci.com |
| Liver Cholesterol Ester Content | >90% decrease | nih.gov |
| Hepatic LDL Receptor mRNA Levels | ~2-fold increase | nih.gov |
| Serum Cholesterol Decrease | Confined to non-HDL fraction | nih.gov |
| Cholesterol Biosynthesis | No significant effect | nih.gov |
| Cholesterol Absorption | No significant effect | nih.gov |
Plasma Cholesterol Levels (Non-High-Density Lipoprotein Fraction)
Preclinical studies have investigated the effects of this compound on plasma cholesterol levels, particularly the non-high-density lipoprotein (non-HDL) fraction. Administration of this compound to hypercholesterolemic hamsters has been shown to reduce plasma LDL levels by 70% pnas.org. Non-HDL cholesterol includes cholesterol in triglyceride-rich lipoproteins, LDL, and lipoprotein(a) mdpi.com. Elevated levels of total cholesterol, LDL cholesterol, apolipoprotein B, and non-HDL cholesterol have been associated with certain health outcomes mdpi.com. Studies in transgenic mice overexpressing scavenger receptor class B type I (SR-BI) have shown an inverse correlation between SR-BI expression and non-HDL cholesterol and apoB levels nih.gov. Consistent with decreased plasma non-HDL cholesterol, there was accelerated clearance of non-HDL lipoproteins and their associated apolipoproteins in these transgenic mice compared to controls nih.gov.
Differentiation from Other Lipid-Lowering Agents
This compound represents a potentially uncharacterized class of cholesterol-lowering drugs pnas.org. Its effects are exerted through SREBP to enhance the clearance of plasma LDL via the LDLR when cholesterol concentrations are elevated pnas.org.
Comparison with 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMG-CoA Reductase) Inhibitors (e.g., Lovastatin)
HMG-CoA reductase inhibitors, commonly known as statins (such as lovastatin), are widely used to lower cholesterol by inhibiting a key enzyme in cholesterol synthesis mdpi.com. While statins primarily reduce cholesterol synthesis, this compound appears to enhance the clearance of plasma LDL by activating the LDLR promoter, even in the presence of oxysterols which normally reduce LDLR gene expression pnas.org. LY295427 treatment has been shown to counter the suppressive effects of oxysterols on SREBP processing, leading to the expression of the INSIG-1 gene, which plays a critical role in regulating cellular cholesterol concentrations pnas.org.
Studies comparing different HMG-CoA reductase inhibitors in animal models have shown variations in their tissue selectivity and effects on sterol synthesis nih.gov. For instance, lovastatin (B1675250) has been found to be more potent in extrahepatic tissues than in the liver in some in vitro assays, while other inhibitors showed preferential inhibition of liver sterol synthesis nih.gov. In vivo studies also demonstrated differences in how various statins inhibited sterol synthesis in different tissues nih.gov.
While some studies have compared the effects of different statins like lovastatin and simvastatin (B1681759) on various phenotypes in animal models biorxiv.orgnih.govresearchgate.netnih.gov, direct comparative studies specifically evaluating this compound against HMG-CoA reductase inhibitors in terms of their effects on non-HDL cholesterol and mechanisms of action in animal models are less extensively detailed in the provided search results. However, the distinct mechanism of action of this compound, involving LDLR modulation and countering oxysterol effects on SREBP processing, differentiates it from the primary mechanism of HMG-CoA reductase inhibition by statins pnas.orgmdpi.com.
Methodological Considerations in Animal Studies
The design and planning of animal experiments are critical for the success of pharmacological research dergipark.org.trdergipark.org.tr. Using experimental animals allows for the investigation of substance effects in the presence of disease models before human application researchgate.netdergipark.org.tr.
Study Design for Investigating Pharmacological Effects
In pharmacological research using animal models, careful planning is essential, including minimizing the number of animals used and avoiding unnecessary pain researchgate.netdergipark.org.trdergipark.org.tr. Study designs often involve investigating the effect of a substance in established disease models researchgate.netdergipark.org.tr. Control groups, such as positive controls (using a known effective drug) and vehicle controls (using the substance the drug is dissolved in), are important for comparison dergipark.org.tr. The selection of appropriate animal models is crucial for studying specific diseases and pharmacological effects researchgate.netdergipark.org.trnih.gov.
Role of Animal Models in Understanding Cholesterol Clearance Mechanisms
Animal models play a significant role in understanding cholesterol clearance mechanisms nih.govnih.gov. Studies in rabbits, for example, have been used to determine the role of receptor-independent low-density lipoprotein (LDL) transport in cholesterol balance across tissues and the whole animal nih.gov. These studies have shown that in normal animals, receptor-dependent LDL transport, primarily mediated by the liver, is the main mechanism for rapid uptake and disposal of plasma LDL nih.gov. In the absence of receptor activity, receptor-independent processes maintain cholesterol balance, although this requires substantially elevated circulating plasma LDL-cholesterol levels nih.gov. Genetically modified mouse models, such as apolipoprotein E-knockout (apo E-KO) mice and LDL receptor-knockout (LDL-r-KO) mice, are also extensively used to study hypercholesterolemia and atherosclerosis and to investigate lipoprotein clearance mechanisms nih.gov. The apo E-KO mouse model, which develops spontaneous atherosclerosis, is particularly robust for studying the induction and prevention of the disease nih.gov. LDL-r-KO mice, unlike apo E-KO mice, require dietary cholesterol to develop hypercholesterolemia and atherosclerosis nih.gov. These models provide valuable insights into the complex processes involved in cholesterol metabolism and clearance.
Broader Implications and Future Research Directions
Understanding Cholesterol Homeostasis Regulatory Networks
LY295427's mechanism of action provides valuable insights into the complex regulatory networks governing cholesterol homeostasis. Oxysterols, such as 25-HC, play a crucial role in these networks, influencing both liver X receptor (LXR)-mediated (cholesterol-lowering) and sterol regulatory element-binding protein (SREBP)-mediated (cholesterol-raising) signaling pathways. pnas.orgnih.gov LY295427 has been shown to reverse the suppression of SREBP processing mediated by oxysterols. researchgate.netpnas.orgnih.gov This action involves increasing the expression of insulin-induced gene-1 (INSIG-1), a protein critical for regulating cellular cholesterol concentrations. researchgate.netpnas.orgnih.govpnas.org Studies indicate that oxysterols suppress INSIG-1 gene expression, and LY295427 treatment counters this suppression, leading to INSIG-1 gene expression and restoration of SREBP processing. researchgate.netpnas.orgnih.govpnas.org The interaction between INSIG-1 and SREBP cleavage-activating protein (SCAP) is suggested to be modulated by INSIG-1, impacting sterol balance. pnas.orgpnas.org The finding that LY295427 selectively reverses the suppression of INSIG-1 gene expression by 25-HC suggests a specific mechanism of action distinct from other lipid metabolism regulatory pathways. pnas.orgpnas.org
Furthermore, LY295427 appears to abrogate the membrane effects of 25-HC in a non-enantioselective manner. researchgate.netacs.org This suggests that its antagonism of oxysterol effects on cholesterol homeostasis might occur indirectly through interactions with the cell membrane, influencing cholesterol accessibility and trafficking. researchgate.netacs.orgwustl.edu This highlights the importance of membrane structure alterations in relaying cholesterol-regulatory signals. researchgate.netacs.orgwustl.edu
Exploration of Novel Mechanisms for Lipid Metabolism Modulation
The study of LY295427 contributes to the exploration of novel mechanisms for modulating lipid metabolism. Its ability to derepress LDL receptor transcription is a key aspect of its hypocholesterolemic effect observed in animal models. medchemexpress.comnih.gov This derepression enhances cholesterol clearance from the blood. nih.gov Unlike some other lipid-lowering agents, LY295427 does not appear to significantly affect cholesterol biosynthesis or absorption. nih.gov
The interaction of LY295427 with oxysterol-mediated pathways, particularly its influence on SREBP and LXR signaling, points towards potential new targets for modulating lipid metabolism. pnas.orgpnas.org The observation that LY295427 enhances the binding of 25-HC to liver cytosolic proteins suggests the involvement of uncharacterized oxysterol binding proteins, which could represent novel regulatory components. pnas.orgpnas.org Research into the enantiomer of LY295427 (ent-LY295427) is also being pursued to further dissect the molecular mechanisms of its antagonism and differentiate between various pathways controlled by 25-HC. nih.gov
Development of Advanced Experimental Models
Research on compounds like LY295427 necessitates and drives the development of advanced experimental models to accurately study complex biological processes like cholesterol homeostasis and lipid metabolism.
Refined In Vitro Systems
Refined in vitro systems are crucial for dissecting the cellular and molecular mechanisms of compounds like LY295427. Cultured cells, such as Chinese hamster ovary (CHO) cells and human monocyte-derived macrophages, have been used to study the effects of LY294527 on LDL receptor promoter activity, LDL metabolism, SREBP processing, and INSIG-1 expression. medchemexpress.comresearchgate.netpnas.org These systems allow for controlled environments to investigate the direct interactions of LY295427 with cellular components and signaling pathways. researchgate.netpnas.org Studies using model membranes, such as phospholipid monolayers and bilayers, have also been instrumental in understanding the membrane interactions of oxysterols and how compounds like LY295427 might abrogate these effects. researchgate.netacs.org The development of in vitro models that accurately mimic aspects of cholesterol homeostasis and lipid metabolism is an ongoing area of research. lippmannlab.comuminho.pt
Sophisticated Animal Models
Sophisticated animal models are essential for evaluating the in vivo effects of compounds and understanding their impact on systemic lipid metabolism and cholesterol homeostasis. Hypercholesterolemic hamsters have been a key model in the study of LY295427, demonstrating its hypocholesterolemic effect and its ability to increase LDL receptor mRNA levels and decrease liver cholesterol ester content. medchemexpress.comnih.gov These models allow for the assessment of compound efficacy in a living system that exhibits dyslipidemia. nih.gov The use of genetically engineered animal models, including those utilizing technologies like CRISPR/Cas9, can provide valuable tools for identifying the molecular targets of compounds like LY2954427 and elucidating their mechanisms within a physiological context. highergov.commissouri.edu While animal models provide crucial insights, it is important to consider their limitations and the need for models that better recapitulate human disease conditions. lippmannlab.comnih.govuevora.pt
Integration of Omics Data for Mechanistic Insights
Integrating various types of omics data (e.g., transcriptomics, proteomics, metabolomics) is increasingly important for gaining comprehensive mechanistic insights into the effects of compounds like LY295427. researchgate.netarxiv.orgmixomics.org While specific studies on LY295427 utilizing integrated omics approaches were not prominently found in the search results, the broader field of lipid metabolism research is leveraging these technologies. Integrating data from different biological layers can help to unravel complex regulatory networks and identify how LY295427 influences gene expression, protein levels, and metabolic profiles simultaneously. researchgate.netarxiv.orgmixomics.orgcmbio.iojci.org This can lead to a more holistic understanding of its impact on cellular and systemic lipid homeostasis. researchgate.netmixomics.orgcmbio.io Challenges exist in integrating heterogeneous and high-dimensional omics data, but computational methods are being developed to address these issues and uncover complex biological patterns. arxiv.orgjci.org
Potential for Therapeutic Strategy Development in Research Context
The research surrounding LY295427, particularly its unique mechanism of action involving the reversal of oxysterol-mediated suppression of SREBP processing and its impact on INSIG-1 and LDL receptor expression, highlights potential avenues for the development of therapeutic strategies in a research context. pnas.orgpnas.orgnih.gov While LY295427 itself has been studied as a hypocholesterolemic agent, the insights gained from its study can inform the design and investigation of novel compounds targeting similar pathways. nih.gov Understanding how LY295427 modulates the effects of oxysterols and influences key regulatory proteins like SREBP and INSIG-1 can guide the search for new molecular entities with targeted effects on cholesterol homeostasis and lipid metabolism. pnas.orgpnas.org The exploration of its membrane-interacting properties also opens up possibilities for developing compounds that modulate lipid accessibility and trafficking. researchgate.netacs.orgwustl.edu The ongoing research into the molecular target of LY295427 using advanced techniques further underscores its potential to reveal novel lipid sensing pathways that could be harnessed for developing regulatory molecules for diseases associated with lipid dysregulation. highergov.com
Comparative Analysis with Other Sterols and Hypocholesterolemic Agents
LY295427, a synthetic sterol, has been investigated for its hypocholesterolemic effects, primarily through its action as a low-density lipoprotein receptor (LDLR) up-regulator. Its mechanism of action and resulting effects offer points of comparison with other classes of cholesterol-lowering agents, including statins and naturally occurring phytosterols (B1254722).
Research in hypercholesterolemic hamsters demonstrated that LY295427 exerted a significant hypocholesterolemic effect, leading to a greater than 70% decrease in serum cholesterol levels in animals where LDLR levels were repressed nih.gov. This effect was dose-dependent nih.gov. The mechanism involved derepressing LDLR transcription, thereby enhancing the clearance of cholesterol from the bloodstream nih.gov.
A key distinction observed in these studies was the effect on lipoprotein fractions. Unlike lovastatin (B1675250), a 3-hydroxy-3-methylglutarylcoenzyme A (HMG-CoA) reductase inhibitor, the decrease in serum cholesterol induced by LY295427 was confined to the non-high-density lipoprotein fraction nih.gov. This suggests a different profile of lipoprotein modification compared to statins, which primarily reduce cholesterol biosynthesis by inhibiting HMG-CoA reductase nih.govhealthline.com.
Further comparative analysis revealed that LY295427 did not significantly affect cholesterol biosynthesis or absorption, mechanisms targeted by other lipid-lowering drugs such as statins (biosynthesis inhibition) or cholesterol absorption inhibitors (like ezetimibe, although not explicitly compared in the provided context) nih.gov. This highlights a distinct mechanism for LY295427, focusing on enhancing LDL clearance rather than inhibiting cholesterol production or absorption nih.gov.
Studies investigating the molecular mechanism indicate that LY295427 reverses oxysterol-mediated suppression of sterol regulatory element-binding protein (SREBP) processing pnas.orgnih.gov. SREBPs are transcription factors that regulate genes involved in cholesterol synthesis and uptake, including the LDLR gene pnas.orgnih.gov. Oxysterols, oxidized forms of cholesterol, typically suppress SREBP processing, leading to decreased LDLR expression pnas.orgnih.gov. By counteracting this suppression, LY295427 leads to increased LDLR mRNA levels and enhanced LDL metabolism nih.govpnas.orgnih.gov. This mechanism is described as a previously uncharacterized class of cholesterol-lowering drugs that acts through SREBP to enhance LDL clearance when cholesterol concentrations are elevated pnas.org.
In contrast, statins primarily work by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis healthline.comgoodrx.com. This reduction in intracellular cholesterol then indirectly leads to increased SREBP processing and subsequent upregulation of LDLRs, enhancing LDL clearance nih.gov. While both LY295427 and statins ultimately lead to increased LDLR expression, their primary points of intervention in the cholesterol metabolic pathway differ nih.govhealthline.comnih.gov.
Phytosterols, another class of hypocholesterolemic agents, primarily lower cholesterol by reducing its absorption in the intestine healthline.commdpi.com. They compete with cholesterol for incorporation into mixed micelles in the intestinal lumen, thereby reducing the amount of cholesterol absorbed mdpi.com. Some research also suggests phytosterols may influence cholesterol metabolism in the liver and potentially affect the expression of proteins involved in cholesterol transport mdpi.com. However, their mechanism of action is distinct from LY295427's effect on LDLR transcription and SREBP processing nih.govpnas.orgnih.govmdpi.com.
Comparative data from studies involving LY295427 and other agents can be summarized as follows:
Comparison of Mechanisms and Effects
| Agent Class | Primary Mechanism of Action | Effect on LDL-C | Effect on Cholesterol Biosynthesis | Effect on Cholesterol Absorption | Effect on Non-HDL-C |
| LY295427 | LDLR Up-regulation (via SREBP derepression) nih.govpnas.orgnih.gov | Decreased nih.gov | No significant effect nih.gov | No significant effect nih.gov | Decreased nih.gov |
| Statins | HMG-CoA Reductase Inhibition healthline.comgoodrx.com | Decreased healthline.com | Decreased healthline.com | Indirect effect | Decreased |
| Phytosterols | Inhibition of Intestinal Absorption healthline.commdpi.com | Decreased mdpi.com | Indirect effect | Decreased mdpi.com | Decreased |
Detailed research findings in hypercholesterolemic hamsters showed that LY295427 treatment resulted in a marked decrease in serum cholesterol and a significant reduction in liver cholesterol ester content (>90% decrease) nih.gov. This was accompanied by a two-fold increase in LDLR mRNA levels nih.gov.
While LY295427 demonstrated efficacy in animal models by targeting LDLR expression through a unique mechanism involving SREBP processing, its comparative effectiveness and role relative to established therapies like statins and other emerging agents (e.g., PCSK9 inhibitors which also enhance LDLR activity) would require further investigation, particularly in clinical settings which are outside the scope of this article based on the strict exclusion criteria. The finding that LY295427 could reverse the suppression of INSIG-1 gene expression by 25-hydroxycholesterol (B127956), a mechanism potentially independent of other lipid metabolism pathways, suggests a selective mode of action pnas.org.
Interactive Data Table Placeholder:
An interactive table could be presented here summarizing key quantitative findings from comparative studies, such as percentage reduction in LDL-C or total cholesterol in specific models, comparing LY295427 to other agents at comparable doses or efficacy levels, provided such direct comparative data within the allowed scope were available and detailed enough for tabular presentation.
Q & A
Q. How can multi-omics datasets (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer : Apply systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Use machine learning (e.g., random forests) to identify biomarkers correlated with efficacy. Validate findings with orthogonal assays (e.g., Western blot for protein expression, targeted metabolomics) .
Contradiction & Complexity Analysis
Q. What methodologies reconcile conflicting reports on this compound’s bioavailability in different animal models?
- Methodological Answer : Conduct comparative pharmacokinetic studies across species (rodent vs. non-rodent) using LC-MS/MS quantification. Adjust for physiological variables (e.g., plasma protein binding, metabolic enzyme expression). Apply allometric scaling to extrapolate human dosing and validate with PBPK modeling .
Q. How do researchers distinguish between artifact and true biological signal in high-throughput screens of this compound?
- Methodological Answer : Implement counter-screens (e.g., orthogonal assay formats) and use cheminformatic filters (e.g., PAINS alerts). Validate hits with dose-response curves (R² > 0.95) and exclude compounds showing aggregation or redox cycling. Include vehicle controls and assay interference controls (e.g., DTT for thiol-reactive artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
